molecular formula C34H60O10 B14691533 12-Hydroxyoctadecanoic acid;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate CAS No. 25101-94-4

12-Hydroxyoctadecanoic acid;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate

Cat. No.: B14691533
CAS No.: 25101-94-4
M. Wt: 628.8 g/mol
InChI Key: BOZOFGXMOPMNGG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Hydroxyoctadecanoic acid involves the hydroxylation of octadecanoic acid. Methyl 2-methylprop-2-enoate is typically synthesized through the esterification of methacrylic acid with methanol. Oxiran-2-ylmethyl 2-methylprop-2-enoate is prepared by the reaction of glycidyl methacrylate with methacrylic acid .

Industrial Production Methods

Industrial production of these compounds often involves large-scale esterification and hydroxylation reactions under controlled conditions. The use of catalysts and specific reaction conditions such as temperature and pressure are crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, these compounds are used as intermediates in the synthesis of polymers and other complex molecules. They are also used in the study of reaction mechanisms and kinetics .

Biology

In biological research, 12-Hydroxyoctadecanoic acid is used to study lipid metabolism and its role in cellular processes. Methyl 2-methylprop-2-enoate is used in the synthesis of biocompatible materials .

Medicine

Oxiran-2-ylmethyl 2-methylprop-2-enoate is particularly useful in the synthesis of bioactive molecules .

Industry

In the industrial sector, these compounds are used in the production of coatings, adhesives, and sealants. They are also used in the manufacture of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of these compounds varies depending on their specific application. For example, 12-Hydroxyoctadecanoic acid acts as a surfactant and gelator in various systems, influencing the stability and properties of emulsions and gels. Methyl 2-methylprop-2-enoate and oxiran-2-ylmethyl 2-methylprop-2-enoate are involved in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of the compound “12-Hydroxyoctadecanoic acid; methyl 2-methylprop-2-enoate; 2-methylprop-2-enoic acid; oxiran-2-ylmethyl 2-methylprop-2-enoate” lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form complex polymers and its role in various industrial processes make it a valuable compound in scientific research and industry .

Properties

CAS No.

25101-94-4

Molecular Formula

C34H60O10

Molecular Weight

628.8 g/mol

IUPAC Name

12-hydroxyoctadecanoic acid;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate

InChI

InChI=1S/C18H36O3.C7H10O3.C5H8O2.C4H6O2/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;1-5(2)7(8)10-4-6-3-9-6;1-4(2)5(6)7-3;1-3(2)4(5)6/h17,19H,2-16H2,1H3,(H,20,21);6H,1,3-4H2,2H3;1H2,2-3H3;1H2,2H3,(H,5,6)

InChI Key

BOZOFGXMOPMNGG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)O)O.CC(=C)C(=O)O.CC(=C)C(=O)OC.CC(=C)C(=O)OCC1CO1

Related CAS

25101-94-4

Origin of Product

United States

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